2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methods : The imidazo[1,2-a]pyridine scaffold, which includes compounds like 2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine, is recognized for its broad bioactivity. Various methods have been developed for the synthesis of such compounds, including efficient, one-pot reactions that allow for the construction of complex structures from simpler precursors. A notable method involves copper-catalyzed three-component coupling reactions, offering a straightforward synthesis pathway from 2-aminopyridines, arylaldehydes, and alkynes (Chernyak & Gevorgyan, 2010; Chernyak & Gevorgyan, 2010).
Medicinal Chemistry Applications
- Biological Activity : The imidazo[1,2-a]pyridine core is a prominent pharmacophore in drug discovery, contributing to the development of drugs with various therapeutic potentials. It's been involved in the synthesis of compounds exhibiting a range of bioactivities, including antiulcer, antiviral, and cytoprotective properties. However, it is essential to note that the request explicitly excludes drug usage and side effects, focusing instead on the broader scientific applications (Starrett et al., 1989).
Organic Synthesis
- Chemical Transformations : The complex structure of this compound and related compounds allows for diverse chemical transformations. These transformations are pivotal in the synthesis of various heterocyclic compounds, serving as key intermediates in the preparation of molecules with significant pharmacological activities. The ability to functionalize the imidazo[1,2-a]pyridine scaffold at specific positions, particularly at the C2 and C3 positions, highlights its versatility and adaptability in medicinal chemistry and synthetic organic chemistry (Sharma & Prasher, 2022).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms depending on the specific target and the functional groups present in the compound . For instance, as CDK inhibitors, they can interfere with the cell cycle, and as calcium channel blockers, they can affect the flow of calcium ions into cells .
Biochemical Pathways
As a calcium channel blocker, it could influence the calcium signaling pathway .
Result of Action
For instance, as a CDK inhibitor, it could halt cell division, and as a calcium channel blocker, it could alter cellular signaling .
Action Environment
For instance, the synthesis of imidazo[1,2-a]pyridines has been performed under microwave irradiation, suggesting that heat could influence the compound’s formation .
Properties
IUPAC Name |
2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-16-5-4-9-21-20(16)25-15-17-7-11-23(12-8-17)13-18-14-24-10-3-2-6-19(24)22-18/h2-6,9-10,14,17H,7-8,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFWWBYSXEBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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